N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methoxy-N-(4-methylbenzoyl)benzenesulfonamide N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methoxy-N-(4-methylbenzoyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 518318-55-3
VCID: VC21494894
InChI: InChI=1S/C26H23NO6S/c1-16-5-7-19(8-6-16)26(29)27(34(30,31)22-12-10-21(32-4)11-13-22)20-9-14-24-23(15-20)25(17(2)28)18(3)33-24/h5-15H,1-4H3
SMILES: CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)S(=O)(=O)C4=CC=C(C=C4)OC
Molecular Formula: C26H23NO6S
Molecular Weight: 477.5g/mol

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methoxy-N-(4-methylbenzoyl)benzenesulfonamide

CAS No.: 518318-55-3

Cat. No.: VC21494894

Molecular Formula: C26H23NO6S

Molecular Weight: 477.5g/mol

* For research use only. Not for human or veterinary use.

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methoxy-N-(4-methylbenzoyl)benzenesulfonamide - 518318-55-3

Specification

CAS No. 518318-55-3
Molecular Formula C26H23NO6S
Molecular Weight 477.5g/mol
IUPAC Name N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-methoxyphenyl)sulfonyl-4-methylbenzamide
Standard InChI InChI=1S/C26H23NO6S/c1-16-5-7-19(8-6-16)26(29)27(34(30,31)22-12-10-21(32-4)11-13-22)20-9-14-24-23(15-20)25(17(2)28)18(3)33-24/h5-15H,1-4H3
Standard InChI Key BCLCFDZKUNGVPJ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)S(=O)(=O)C4=CC=C(C=C4)OC
Canonical SMILES CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)S(=O)(=O)C4=CC=C(C=C4)OC

Introduction

Physicochemical Properties

Molecular Formula and Weight

The molecular formula C26H23NO6SC_{26}H_{23}NO_6S reveals the presence of multiple aromatic rings, functional groups, and heteroatoms that influence its reactivity and solubility. The molecular weight of approximately 477.53 g/mol situates it among medium-sized organic compounds.

Structural Features

The benzofuran moiety imparts rigidity and aromaticity to the structure, while the sulfonamide group enhances polarity and potential for hydrogen bonding interactions. The methoxy substituent contributes electron-donating effects that may influence the compound's reactivity in electrophilic aromatic substitution reactions.

Synthesis Pathways

General Synthetic Approach

The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methoxy-N-(4-methylbenzoyl)benzenesulfonamide likely involves multi-step organic reactions starting from benzofuran derivatives. Key steps may include:

  • Functionalization of benzofuran at specific positions.

  • Coupling reactions to introduce sulfonamide groups.

  • Aromatic substitutions to incorporate methoxy and methylbenzoyl substituents.

Raw Materials

Common precursors for this synthesis include:

  • Benzofuran derivatives.

  • Sulfonamide reagents.

  • Methoxybenzene derivatives.

  • Methylbenzoyl chloride or related acylating agents .

Reaction Conditions

Reactions involving sulfonamide formation typically require acidic or basic catalysts to facilitate nucleophilic substitution on sulfur atoms.

Biological Activity

Toxicological Profile

Analytical Methods

Spectroscopic Techniques

Characterization of this compound can be achieved using:

  • Nuclear Magnetic Resonance (NMR): To elucidate structural details such as proton environments.

  • Infrared (IR) Spectroscopy: To identify functional groups like sulfonamides.

  • Mass Spectrometry (MS): For molecular weight confirmation.

Chromatographic Methods

High-performance liquid chromatography (HPLC) can be employed for purity analysis and quantification.

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